6-Fluorochroman
Overview
Description
6-Fluorochroman is a heterobicyclic compound . It is an organic molecule consisting of cyclical structures or polyene systems with double and triple bonds . The absence of a double bond between C-2 and C-3 in this compound shows a minor difference from chromone but exhibits significant variations in biological activities .
Scientific Research Applications
Pharmacological Characterization as 5-HT1A Receptor Antagonists : A study by Yasunaga et al. (1998) synthesized novel 6-fluorochroman derivatives, evaluating them as antagonists for the 5-HT1A receptor. The research identified several compounds that showed potential as selective ligands for the 5-HT1A receptor, with implications in pharmacological research (Yasunaga et al., 1998).
Synthesis and Resolution Research : Yang et al. (2005) reported the synthesis of 6-fluoro-4-chromanone-2-carboxylic acid and this compound-2-carboxylic acid from p-fluorophenol. This study contributes to the field of organic chemistry and synthesis methods for this compound derivatives (Yang et al., 2005).
Photophysics and Biological Applications : A research by Vázquez et al. (2005) synthesized a new fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), showcasing its potential as a biological probe with emission in the 500-600 nm range and responsiveness to environmental polarity changes. This fluorophore has applications in monitoring protein-protein interactions, particularly in cell biology (Vázquez et al., 2005).
Anti-bacterial Activity Studies : Kumar et al. (2006) explored the anti-bacterial activity of novel 2-(this compound-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles. Their findings indicated some compounds showed promising anti-bacterial activity against specific bacterial strains, contributing to antimicrobial research (Kumar et al., 2006).
Heterocyclic Compound Synthesis : Research by Vekariya et al. (2014) involved designing and synthesizing a new generation of chroman bearing heterocyclic compounds like 1,2,4-triazoles and thiazolidinones. This study contributes to the field of heterocyclic chemistry and the development of novel compounds with potential pharmacological applications (Vekariya et al., 2014).
Fluorescence Cell Imaging Applications : Fernández‐Moreira et al. (2010) discussed the application of luminescent d(6) transition metal complexes, including those based on this compound, in cell imaging. This research expands the potential of this compound in biomedical imaging and diagnostics (Fernández‐Moreira et al., 2010).
Mechanism of Action
Target of Action
6-Fluorochroman, also known as 6-Fluorochromane-2-carboxylic acid (FCCA), is a pivotal chiral building block in the pharmaceutical industry . The primary targets of this compound are two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus .
Mode of Action
The mode of action of this compound involves its interaction with these esterases. Using the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system, (S) and ®-FCCAs are produced by EstS and EstR catalysis . The highly enantioselective mechanisms of this interaction were revealed by molecular simulations .
Biochemical Pathways
The biochemical pathway affected by this compound involves the enzymatic resolution of FCCAs based on the two esterases, EstS and EstR . This enzymatic resolution represents a significant advantage over chemical resolution methods, which are complex, low yield, and highly polluting .
Pharmacokinetics
The enzymatic resolution process suggests that the compound’s bioavailability may be influenced by the efficiency of the esterases and the conditions of the aqueous–toluene biphasic system .
Result of Action
The result of the action of this compound is the production of optically pure (S) and ®-FCCAs . In a study, ten batches of sequential resolution were performed, and 229.3 mM (S)-FCCAs with 96.9% enantiomeric excess (ee), and 224.1 mM ®-FCCAs with 99.1% ee were obtained in 40 hours .
Action Environment
The action environment significantly influences the action, efficacy, and stability of this compound. The enzymatic resolution of FCCAs occurs in an aqueous–toluene biphasic system . In each batch of the sequential biphasic batch resolution process, only the aqueous phase needs to be replaced to sequentially change the immobilized cells of EstS or EstR and recover optically pure FCCAs in turn .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Fluorochroman are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes such as esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . These interactions play a crucial role in the biochemical reactions involving this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with enzymes and other biomolecules. For instance, it has been shown to undergo enzymatic resolution by two esterases, EstS and EstR . The highly enantioselective mechanisms of these interactions have been revealed by molecular simulations .
Temporal Effects in Laboratory Settings
Current knowledge suggests that the compound exhibits stability under certain conditions .
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADYIFLRRCYLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466796 | |
Record name | 6-fluorochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82070-01-7 | |
Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82070-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-fluorochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-3,4-dihydro-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.